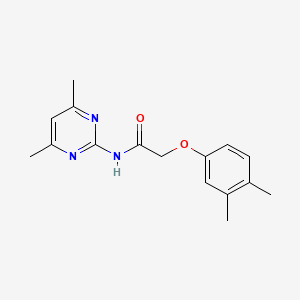![molecular formula C13H12N2O2S B5820172 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)
2-{2-[(4-nitrophenyl)thio]ethyl}pyridine
Übersicht
Beschreibung
2-{2-[(4-nitrophenyl)thio]ethyl}pyridine is a chemical compound with a molecular formula of C13H11N2O2S. It is also known as NPEP, and its chemical structure consists of a pyridine ring attached to a thioether group and a nitrophenyl group. This chemical compound has gained significant attention in scientific research, and
Wirkmechanismus
The mechanism of action of 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by disrupting the redox balance and inducing oxidative stress. It can also selectively bind to thiols in biological systems, making it a useful tool for detecting thiols in cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine can induce cell death in cancer cells by disrupting the redox balance and inducing oxidative stress. It can also selectively bind to thiols in biological systems, making it a useful tool for detecting thiols in cells and tissues. However, the biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine in lab experiments is its selectivity for thiols. This compound can selectively bind to thiols and emit fluorescence, making it a useful tool for detecting thiols in cells and tissues. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine. One area of research is its potential applications as an anti-cancer agent. More studies are needed to fully understand its mechanism of action and its potential for inducing cell death in cancer cells.
Another area of research is its use as a fluorescent probe for detecting thiols in biological systems. More studies are needed to optimize its selectivity and sensitivity for thiols and to explore its potential applications in live-cell imaging.
Overall, 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine is a promising compound with potential applications in scientific research. Its selectivity for thiols and potential as an anti-cancer agent make it an exciting area of research for future studies.
Synthesemethoden
The synthesis of 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine involves the reaction of 2-bromoethyl pyridine with 4-nitrobenzenethiol in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified through recrystallization or column chromatography. The yield of this synthesis method is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-nitrophenyl)thio]ethyl}pyridine has been extensively studied for its potential applications in scientific research. One of the primary research areas is its use as a fluorescent probe for detecting thiols in biological systems. This compound can selectively bind to thiols and emit fluorescence, making it a useful tool for detecting thiols in cells and tissues.
Another area of research is the use of 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine as a potential anti-cancer agent. Studies have shown that this compound can induce cell death in cancer cells by disrupting the redox balance and inducing oxidative stress.
Eigenschaften
IUPAC Name |
2-[2-(4-nitrophenyl)sulfanylethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-15(17)12-4-6-13(7-5-12)18-10-8-11-3-1-2-9-14-11/h1-7,9H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILMBHWFNQLEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319963 | |
| Record name | 2-[2-(4-nitrophenyl)sulfanylethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
293762-82-0 | |
| Record name | 2-[2-(4-nitrophenyl)sulfanylethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



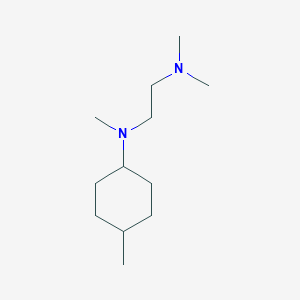
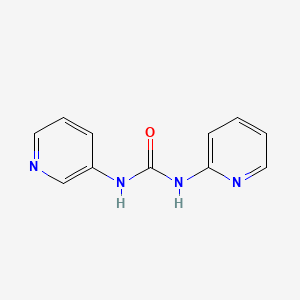
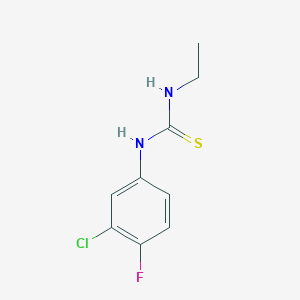
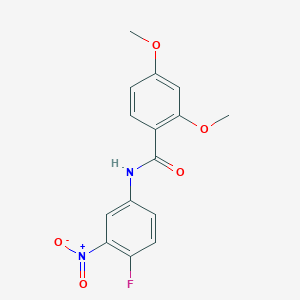
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)
